

Comparative Analysis of Dodecanediol Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: 1,5-Dodecanediol

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This guide provides a comparative analysis of the analytical data for dodecanediol isomers, with a focus on 1,2-Dodecanediol and 1,12-Dodecanediol. While the primary topic of interest is **1,5-Dodecanediol**, a comprehensive search of publicly available scientific databases and literature has revealed a significant lack of experimental analytical data for this specific isomer. In contrast, substantial data exists for other isomers, particularly 1,2-Dodecanediol and 1,12-Dodecanediol.

This publication aims to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a cross-referenced guide to the analytical properties of these long-chain diols. The data herein is intended to facilitate the identification, characterization, and potential application of these compounds in various research and development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of 1,2-Dodecanediol and 1,12-Dodecanediol is presented in the table below. This data is essential for understanding the behavior of these molecules in different experimental setting.

Property	1,2-Dodecanediol	1,12-Dodecanediol
Molecular Formula	C ₁₂ H ₂₆ O ₂ [1]	C ₁₂ H ₂₆ O ₂ [2]
Molecular Weight	202.33 g/mol [1]	202.33 g/mol [2]
IUPAC Name	dodecane-1,2-diol[1]	dodecane-1,12-diol[2]
CAS Number	1119-87-5[1]	5675-51-4[2]
Melting Point	56-60 °C	79-81 °C[3]
Boiling Point	Not available	189 °C at 12 mmHg[3]
Appearance	Solid	Colorless crystalline solid
Solubility	Not available	Soluble in alcohol and warm ether; Insoluble in water and petroleum ether.[3]

Analytical Characterization Data

The following sections provide an overview of the analytical techniques commonly employed for the characterization of long-chain diols, with specific data for 1,2-Dodecanediol and 1,12-Dodecanediol where available.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For diols, a derivatization step, such as silylation, is often employed to increase their volatility and improve chromatographic resolution.

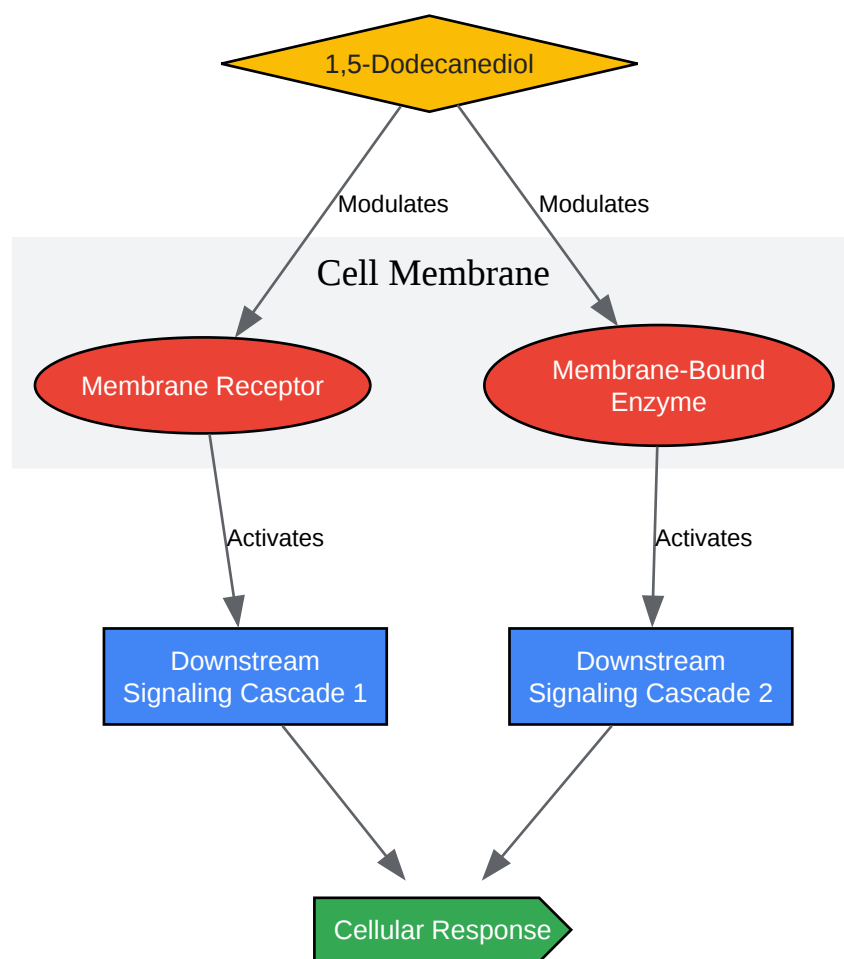
1,12-Dodecanediol:

- Kovats Retention Index: 1725 (standard non-polar column)[2]

Experimental Protocol: GC-MS Analysis of Long-Chain Diols

A typical GC-MS protocol for the analysis of long-chain diols involves the following steps:

- Sample Preparation: Dissolve a known amount of the diol in a suitable solvent (e.g., dichloromethane).
- Derivatization (Optional but Recommended): Add a silylating agent (e.g., BSTFA with 1% TMCS) to the sample solution and heat at 70°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers.
- Injection: Inject an aliquot of the derivatized or underivatized sample into the GC-MS system.
- Gas Chromatography:
 - Column: A non-polar capillary column (e.g., DB-1 or DB-5).
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.
- Mass Spectrometry:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
 - Data Acquisition: Scan a mass range (e.g., m/z 50-600) to obtain the mass spectrum of the eluting compounds.



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